Tert-butyl pyridazin-3-ylcarbamate

Description

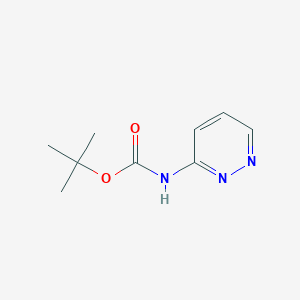

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pyridazin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)11-7-5-4-6-10-12-7/h4-6H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWNKSCHTFDBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Tert-butyl pyridazin-3-ylcarbamate

An In-depth Technical Guide on Tert-butyl pyridazin-3-ylcarbamate

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry due to its diverse biological activities.[1][2] The presence of the Boc protecting group makes this compound a key synthetic intermediate, enabling the regioselective functionalization of the pyridazine scaffold in the development of novel therapeutic agents. Pyridazine derivatives have demonstrated a wide array of pharmacological properties, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial activities.[1][3] This technical guide provides a thorough overview of the known physical and chemical properties of this compound, a representative synthetic protocol, and a general workflow for its preparation and purification.

Physical and Chemical Properties

Comprehensive experimental data for this compound is limited in the publicly accessible scientific literature. The table below consolidates the available information for this compound.

Core Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 147362-90-1 | [4][5][6] |

| Molecular Formula | C₉H₁₃N₃O₂ | [4][5][6] |

| Molecular Weight | 195.22 g/mol | Calculated |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 3-aminopyridazine using di-tert-butyl dicarbonate (Boc₂O). Although a specific, detailed experimental protocol for this exact transformation is not readily found in peer-reviewed journals, the following procedure is a representative method adapted from general protocols for the Boc protection of aminopyridines and related heteroaromatic amines.

Materials:

-

3-Aminopyridazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 3-aminopyridazine (1.0 equivalent) and dissolve it in an appropriate volume of the chosen solvent (e.g., Dichloromethane).

-

Addition of Base: Add the base (e.g., Triethylamine, 1.2 equivalents) to the solution and stir for approximately 10-15 minutes at ambient temperature.

-

Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirring solution, either portion-wise as a solid or as a solution in the reaction solvent.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting amine.

-

Work-up:

-

Upon completion, the reaction is quenched by the addition of deionized water.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic phase is washed sequentially with deionized water and then with brine.

-

The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration.

-

The solvent is evaporated from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification of the crude material is typically achieved by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

-

Logical Relationships and Workflows

Synthesis and Purification Workflow

The diagram below outlines a standard laboratory workflow for the synthesis and subsequent purification of this compound.

Caption: A flowchart detailing the general procedure for the synthesis and purification of this compound.

Signaling Pathways and Drug Development

At present, there is no specific information available in the scientific literature that directly implicates this compound in any defined signaling pathway or its direct use in a drug development program. However, the pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a variety of biological targets.[1][3] This compound serves as a valuable building block for creating libraries of more complex pyridazine-containing molecules for high-throughput screening and lead optimization in drug discovery efforts. The Boc-protected amine provides a handle for subsequent synthetic transformations, allowing for the systematic exploration of the chemical space around the pyridazine core.

Conclusion

This compound is a synthetically useful intermediate for the elaboration of more complex molecules based on the biologically relevant pyridazine core. While specific physical and chemical data for this compound are not extensively reported, its preparation can be readily accomplished using standard protocols for Boc-protection. For researchers in medicinal chemistry and drug development, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further investigation into this and related pyridazine derivatives is warranted to explore their potential biological activities and uncover new therapeutic opportunities.

References

Tert-butyl pyridazin-3-ylcarbamate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl pyridazin-3-ylcarbamate, a key intermediate in medicinal chemistry and drug development. The document covers its chemical identity, molecular structure, a representative synthetic protocol, and relevant chemical data.

Core Compound Identification

This compound is a Boc-protected form of 3-aminopyridazine. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amino group, allowing for selective modifications at other positions of the molecule.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 147362-90-1[1] |

| Molecular Formula | C₉H₁₃N₃O₂[1] |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CN=N1 |

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the amino group of 3-aminopyridazine using di-tert-butyl dicarbonate ((Boc)₂O). The following protocol is based on established methods for the Boc protection of aminopyridines and related heterocycles.

Experimental Protocol: Boc Protection of 3-Aminopyridazine

This protocol is adapted from a similar procedure for the synthesis of tert-butyl pyridin-3-ylcarbamate[2].

Materials:

-

3-Aminopyridazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBT)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminopyridazine (1.0 eq) in dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution at room temperature, add EDCI (3.0 eq), HOBT (0.1 eq), TEA (3.0 eq), and (Boc)₂O (2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-aminopyridazine) is no longer visible.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer twice with water.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Expected Yield: Based on analogous reactions with 3-aminopyridine, yields in the range of 80-90% can be expected[2].

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data. The NMR data is predicted based on the closely related tert-butyl pyridin-3-ylcarbamate[2].

| Property | Value |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| ¹H NMR (DMSO-d₆, δ) | ~1.5 (s, 9H, -C(CH₃)₃), ~7.3 (m, 1H, pyridazine-H), ~7.5 (m, 1H, pyridazine-H), ~8.3 (m, 1H, pyridazine-H), ~8.6 (m, 1H, pyridazine-H) |

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridazine scaffold is a common feature in many biologically active compounds. The Boc-protected amino group at the 3-position allows for various chemical transformations on the pyridazine ring, such as halogenation, cross-coupling reactions, or the introduction of other functional groups. Following these modifications, the Boc group can be easily removed under acidic conditions to reveal the free amine, which can then be further functionalized. This versatility makes it an important intermediate for creating libraries of compounds for drug discovery screening.

References

Biological activity of Tert-butyl pyridazin-3-ylcarbamate derivatives

An in-depth analysis of the biological activities of tert-butyl pyridazin-3-ylcarbamate derivatives reveals a landscape ripe for exploration in drug discovery, particularly in the realm of kinase inhibition for oncology. While extensive public domain data specifically detailing the biological activities of a broad range of this compound derivatives is limited, the foundational pyridazine and pyridazinone cores are well-established pharmacophores known to exhibit a wide spectrum of biological effects. These include anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide synthesizes the available information on related pyridazine derivatives, focusing on their potential as kinase inhibitors, and provides a framework for understanding their mechanism of action and experimental evaluation. The data presented is based on structurally similar compounds and serves as a predictive guide for the potential of the this compound scaffold.

Anticipated Biological Activity: Kinase Inhibition

The pyridazine core is a common scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine structure can be readily modified to achieve potent and selective inhibition of various kinases. For the this compound scaffold, the pyridazine ring acts as a hinge-binding motif, while the carbamate group and its substituents can be tailored to interact with other regions of the kinase active site, thereby influencing potency and selectivity.

Potential Kinase Targets and Anti-Cancer Activity

Based on the broader class of pyridazine and pyridazinone derivatives, several kinase targets are of high interest for the this compound scaffold:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. Pyridazinone-based diarylurea derivatives have shown promising VEGFR-2 inhibitory activity.

-

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Pyridazinone analogs have been developed as potent and selective BTK inhibitors.

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in inflammatory responses and cell proliferation. Pyridazine derivatives have been explored as inhibitors of this kinase.

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The pyridazine scaffold has been utilized in the design of Aurora kinase inhibitors.

The anticancer activity of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

Data Presentation: Predicted Anticancer Activity

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines and kinase targets. This data is illustrative and based on activities reported for structurally related pyridazine compounds.

| Compound ID | R-Group (at position 6 of Pyridazine) | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |

| TPC-001 | 4-methoxyphenyl | VEGFR-2 | 15 | HUVEC | 0.12 |

| TPC-002 | 3-chloro-4-fluorophenyl | BTK | 8 | TMD8 | 0.05 |

| TPC-003 | 4-(morpholin-4-yl)phenyl | p38 MAPK | 50 | THP-1 | 0.45 |

| TPC-004 | 3-aminophenyl | Aurora A | 25 | HeLa | 0.20 |

| TPC-005 | 4-pyridyl | VEGFR-2 | 22 | A549 | 0.18 |

| TPC-006 | 3-trifluoromethylphenyl | BTK | 12 | Ramos | 0.08 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of these compounds. Below are representative protocols for key experiments.

Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

-

Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Reagents and Materials: Human cancer cell lines, cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

-

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of these compounds often involves mapping their effects on cellular signaling pathways.

References

An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl pyridazin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Tert-butyl pyridazin-3-ylcarbamate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on structurally related compounds, namely 3-aminopyridazine and various N-Boc protected aromatic amines. The information herein is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with experimentally determined data for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | br s | 1H | N-H (carbamate) |

| ~8.7 - 8.8 | dd | 1H | H-6 (pyridazine ring) |

| ~8.0 - 8.1 | dd | 1H | H-4 (pyridazine ring) |

| ~7.5 - 7.6 | dd | 1H | H-5 (pyridazine ring) |

| 1.5 - 1.6 | s | 9H | -C(CH₃)₃ (tert-butyl) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) for the pyridazine ring protons are expected to be in the range of J₄,₅ ≈ 9 Hz, J₅,₆ ≈ 5 Hz, and J₄,₆ ≈ 2 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~153 - 154 | C=O (carbamate) |

| ~150 - 151 | C-3 (pyridazine ring) |

| ~148 - 149 | C-6 (pyridazine ring) |

| ~130 - 131 | C-4 (pyridazine ring) |

| ~125 - 126 | C-5 (pyridazine ring) |

| ~81 - 82 | -C (CH₃)₃ (tert-butyl) |

| ~28 | -C(C H₃)₃ (tert-butyl) |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3450 | Medium | N-H stretch (carbamate) |

| ~2970 - 2990 | Medium | C-H stretch (aliphatic, tert-butyl) |

| ~1720 - 1740 | Strong | C=O stretch (carbamate) |

| ~1580 - 1600 | Medium | C=N and C=C stretch (pyridazine ring) |

| ~1520 - 1540 | Medium | N-H bend and C-N stretch (amide II) |

| ~1240 - 1260 | Strong | C-O stretch (carbamate) |

| ~1150 - 1170 | Strong | C-N stretch and tert-butyl skeletal vibrations |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 209.11 | [M]⁺ (Molecular Ion) |

| 153.06 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 110.05 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 95.05 | [C₄H₅N₃]⁺ (Aminopyridazine fragment) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Method: Electron Ionization (EI).

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is based on the standard method for the protection of amino groups using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

3-Aminopyridazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 3-aminopyridazine (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.

-

Spectroscopic Analysis

-

¹H and ¹³C NMR: NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectra should be acquired using a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationships of the spectroscopic analysis.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow of spectroscopic analysis.

Commercial availability and suppliers of Tert-butyl pyridazin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl pyridazin-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, synthesis, and potential biological significance, with a focus on data relevant to research and development.

Commercial Availability and Suppliers

This compound (CAS No. 147362-90-1) is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks for organic synthesis.[] Its availability facilitates its use in various research and development projects without the immediate need for custom synthesis.

Identified Suppliers Include:

-

Aobai Pharmaceutical (Suzhou)

-

Alchem Pharmtech

-

Shiyan Valley

Pricing and availability can be obtained by inquiring with these and other fine chemical suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 147362-90-1 | [] |

| Molecular Formula | C₉H₁₃N₃O₂ | [] |

| Molecular Weight | 195.22 g/mol | [] |

| Appearance | Off-white to white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Typically >95% (as offered by suppliers) | [] |

Synthesis and Experimental Protocols

General Experimental Protocol for Boc Protection of 3-Aminopyridazine:

This protocol is based on a method described for the synthesis of related N-Boc protected aminopyridines and should be optimized for this specific substrate.

Materials:

-

3-Aminopyridazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-aminopyridazine (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add EDCI (3 equivalents), HOBt (0.1 equivalents), and triethylamine (3 equivalents).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Logical Workflow for Synthesis:

Spectroscopic Data

At the time of this guide's compilation, specific, publicly available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound (CAS 147362-90-1) is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of the compound. The expected spectral characteristics are outlined below based on the chemical structure.

Expected ¹H NMR Spectral Data:

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| tert-Butyl (9H) | singlet | 1.5 |

| Pyridazine-H (3H) | multiplet | 7.0 - 9.0 |

| NH (1H) | broad singlet | 8.0 - 10.0 |

Expected ¹³C NMR Spectral Data:

| Carbon | Approximate Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~28 |

| tert-Butyl (quaternary C) | ~80 |

| Pyridazine carbons | 120 - 160 |

| Carbonyl (C=O) | 150 - 155 |

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 195.10

-

Common Fragments: Loss of the tert-butyl group (m/z = 139.05), loss of the Boc group (m/z = 95.05).

Potential Applications and Signaling Pathways

The pyridazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] Pyridazine-containing compounds have been investigated for their roles in various signaling pathways, particularly in the context of inflammation and cancer.

Potential Involvement in Inflammatory Signaling:

Recent studies have highlighted the potential of pyridazine and pyridazinone derivatives to modulate inflammatory pathways.[3] These compounds may exert their effects by:

-

Inhibiting Thromboxane A2 (TxA2) production: TxA2 is a potent mediator of inflammation and platelet aggregation.

-

Reducing Tumor Necrosis Factor-alpha (TNF-α) release: TNF-α is a key pro-inflammatory cytokine.

-

Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another critical cytokine involved in chronic inflammation.

The diagram below illustrates the potential points of intervention for pyridazine derivatives in these inflammatory signaling cascades.

References

An In-depth Technical Guide on Tert-butyl pyridazin-3-ylcarbamate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl pyridazin-3-ylcarbamate, a heterocyclic organic compound, holds significance as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications. While specific historical discovery details and in-depth biological pathway analyses for this particular molecule are not extensively documented in publicly available literature, this paper extrapolates from established chemical principles and data on analogous structures to present a thorough technical profile. The document details a generalized synthesis protocol for Boc-protected aminopyridazines, summarizes key physicochemical data, and explores its utility as a synthetic intermediate for more complex molecular architectures.

Introduction

This compound (CAS No. 147362-90-1) belongs to the class of N-Boc protected heterocyclic amines. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The combination of the Boc-protected amine and the pyridazine ring makes this compound a valuable intermediate for the synthesis of novel pharmaceutical candidates.

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers engaged in the synthesis and application of pyridazine-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 147362-90-1 | [1] |

| Molecular Formula | C₉H₁₃N₃O₂ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | White to off-white solid | General Supplier Data |

| Purity | Typically ≥95% | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

General Experimental Protocol: N-Boc Protection of 3-Aminopyridazine

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

-

3-Aminopyridazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or 4-(Dimethylamino)pyridine (DMAP) - catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

In a round-bottom flask, dissolve 3-aminopyridazine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1-1.5 equivalents). If using a catalytic amount of DMAP, it is typically added along with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often performed at 0 °C and then allowed to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield and Purity: While specific yield data for this exact transformation is not provided in the readily available literature, similar Boc-protection reactions of aminoheterocycles typically proceed in good to excellent yields (70-95%), with the final product purity being >95% after chromatography.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Role in Medicinal Chemistry and Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyridazine moiety is present in a number of biologically active compounds, and the Boc-protected amine at the 3-position allows for further functionalization.

Synthetic Utility

The primary utility of this compound lies in its role as a protected building block. The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then participate in a variety of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

N-Arylation or N-alkylation: Formation of carbon-nitrogen bonds through reactions like the Buchwald-Hartwig amination.

This versatility allows for the introduction of diverse substituents at the 3-position of the pyridazine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical relationship of using this compound as a starting material in a drug discovery cascade.

Caption: Role of this compound in a drug discovery workflow.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data detailing the biological activity or the modulation of specific signaling pathways by this compound itself. Its primary role appears to be that of a synthetic intermediate rather than a pharmacologically active agent. The biological profile of any final compound derived from this intermediate would be determined by the nature of the substituents introduced after the deprotection of the amine group.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While its own discovery history and biological profile are not extensively documented, its utility is evident from its commercial availability and the well-established chemistry of both the pyridazine core and the Boc protecting group. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its use in the development of novel pyridazine-containing compounds for various research applications, particularly in the pursuit of new therapeutic agents. Further research into the applications of this and related pyridazine intermediates will likely continue to expand their role in the landscape of drug discovery.

References

An In-depth Technical Guide to Tert-butyl Pyridazin-3-ylcarbamate Derivatives and Analogs for Drug Discovery Professionals

For Immediate Release

This whitepaper provides a comprehensive technical overview of tert-butyl pyridazin-3-ylcarbamate derivatives and their analogs, a promising class of compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are engaged in the exploration of novel therapeutic agents.

The pyridazine core is a well-established pharmacophore found in numerous biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. The introduction of a tert-butyl carbamate group at the 3-position of the pyridazine ring offers a versatile handle for modulating the physicochemical and pharmacological properties of these derivatives, opening up new avenues for the design of targeted therapies.

This guide will delve into the synthesis, potential biological activities, and relevant signaling pathways associated with this compound derivatives. While specific data for this exact scaffold is emerging, this paper will draw upon the wealth of information available for structurally related pyridazine-based compounds, particularly in the area of kinase inhibition.

Proposed Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through a logical and well-precedented synthetic strategy. A key starting material for this synthesis is 3-amino-6-chloropyridazine, which is commercially available or can be synthesized from 3,6-dichloropyridazine.[1][2][3] The synthesis can be envisioned in a two-step process: first, the protection of the amino group of 3-aminopyridazine with a tert-butoxycarbonyl (Boc) group, followed by functionalization at the 6-position via cross-coupling reactions.

Step 1: Boc Protection of 3-Aminopyridazine

The protection of the amino group of 3-aminopyridazine can be achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. This is a standard and widely used method for the protection of amino groups in heterocyclic compounds.[4][5]

Step 2: Functionalization via Suzuki-Miyaura Cross-Coupling

With the amino group protected, the chlorine atom at the 6-position of the pyridazine ring can be readily displaced through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[2] This would allow for the introduction of a wide range of aryl or heteroaryl substituents at this position, enabling the generation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies.

Caption: Proposed synthetic workflow for this compound derivatives.

Potential Biological Activity: Kinase Inhibition

The pyridazine scaffold is a prominent feature in a multitude of kinase inhibitors.[6][7][8][9] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. The tert-butyl carbamate moiety can influence solubility and cell permeability, while the substituent at the 6-position can be tailored to achieve potency and selectivity for specific kinases.

While direct experimental data for this compound derivatives is not yet widely available, the extensive research on related pyridazine-based kinase inhibitors provides a strong rationale for investigating this compound class for similar activities.

| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀/Ki) | Reference |

| Imidazo[1,2-b]pyridazines | DYRKs, CLKs | < 100 nM | [8] |

| Pyrazolo[1,5-b]pyridazines | CDK1/cyclin B, VEGFR-2, GSK-3β | Not specified | [6] |

| Pyridazinyl amino derivatives | ALK5 | Not specified in abstract | US20240018122A1 |

| Pyrazolopyridines | FGFR | Potent inhibitors | [9] |

| Pyrazine-based inhibitors | PKCα, PKCθ, GSK3β | 1.9 nM, 0.4 nM, 3.1 nM | [10] |

Focus on the TGF-β/ALK5 Signaling Pathway

A recent patent application has disclosed a series of pyridazinyl amino derivatives as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[11] This finding suggests that the this compound scaffold may also target this important signaling pathway.

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production.[12][13][14] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[13][15]

TGF-β ligands initiate signaling by binding to and bringing together type I and type II serine/threonine kinase receptors. The type II receptor then phosphorylates and activates the type I receptor (ALK5), which in turn phosphorylates downstream signaling proteins, primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.

Caption: The TGF-β/ALK5 signaling pathway and the potential point of intervention for pyridazine derivatives.

Inhibition of ALK5 is a promising therapeutic strategy for diseases driven by excessive TGF-β signaling. The development of small molecule inhibitors that can selectively block the kinase activity of ALK5 is an active area of research.

Experimental Protocols: ALK5 Kinase Inhibition Assay

To evaluate the potential of this compound derivatives as ALK5 inhibitors, a robust and reliable kinase assay is essential. Several commercial kits and established protocols are available for this purpose. A common approach is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Objective: To determine the in vitro inhibitory activity of test compounds against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 enzyme

-

ALK5 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[16]

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be kept at or below 1%.

-

Kinase Reaction Setup:

-

Add the diluted test compounds or vehicle (DMSO) to the wells of the assay plate.

-

Add the ALK5 enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

The final reaction volume is typically 25 µL.[17]

-

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45 minutes).[17]

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40-45 minutes.[17]

-

Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate at room temperature for another 30-45 minutes.[17]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Conclusion

This compound derivatives represent a promising, yet underexplored, class of compounds for drug discovery. Based on the extensive literature on the pyridazine scaffold, these derivatives are likely to exhibit interesting biological activities, particularly as kinase inhibitors. The TGF-β/ALK5 signaling pathway stands out as a high-potential target for this compound class. The synthetic accessibility and the potential for diverse functionalization make this compound derivatives an attractive area for further investigation in the quest for novel therapeutics. This technical guide provides a solid foundation for researchers to embark on the synthesis, biological evaluation, and optimization of this intriguing class of molecules.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. guidechem.com [guidechem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting TGF-β Signaling for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]

- 16. tools.thermofisher.cn [tools.thermofisher.cn]

- 17. bpsbioscience.com [bpsbioscience.com]

Potential Therapeutic Targets of Tert-butyl pyridazin-3-ylcarbamate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data for Tert-butyl pyridazin-3-ylcarbamate is publicly available. This guide extrapolates potential therapeutic targets and mechanisms based on the well-documented activities of structurally related pyridazine and pyridazinone analogs.

Executive Summary

This compound is a novel chemical entity for which specific biological activity has not yet been characterized in public literature. However, its core structure, featuring a pyridazine ring, is a well-established pharmacophore present in numerous biologically active compounds. Analysis of structurally similar pyridazine and pyridazinone derivatives reveals a strong potential for therapeutic applications, primarily in oncology and infectious diseases. This document provides an in-depth technical guide to the potential therapeutic targets of this compound by examining the established targets and mechanisms of its close analogs. The primary inferred targets are key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases, as well as bacterial cellular machinery.

Introduction to the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects. The presence of the nitrogen atoms allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The "tert-butyl carbamate" moiety in the target compound is often used as a protecting group in organic synthesis but can also influence the molecule's lipophilicity and interaction with biological targets.

Potential Therapeutic Targets in Oncology

Based on extensive research on pyridazine-containing compounds, the most prominent potential therapeutic area for this compound is oncology. Several key regulators of cancer cell proliferation, survival, and angiogenesis have been identified as targets for pyridazine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

3.1.1 Overview

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[1][2] Numerous pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.

3.1.2 Postulated Mechanism of Action

It is hypothesized that this compound could act as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. The pyridazine core would anchor the molecule in the ATP-binding pocket through hydrogen bonding interactions with the hinge region of the kinase. The tert-butylcarbamate substituent could potentially occupy a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity.

3.1.3 Signaling Pathway

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="Tert-butyl\npyridazin-3-ylcarbamate\n(Potential Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; Compound -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PI3K -> Akt; Akt -> mTOR; VEGFR2 -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; mTOR -> Proliferation; ERK -> Proliferation; } DOT

Aurora Kinases

3.2.1 Overview

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3][4] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[3][4] Inhibition of Aurora kinases, particularly Aurora A and B, is an attractive strategy for cancer therapy.[3][4]

3.2.2 Postulated Mechanism of Action

Similar to VEGFR-2 inhibition, this compound could potentially inhibit Aurora kinases by competing with ATP for binding to the kinase domain. The pyridazine scaffold is a common feature in many reported Aurora kinase inhibitors.[5]

3.2.3 Signaling Pathway

// Nodes AuroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AuroraB [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="Tert-butyl\npyridazin-3-ylcarbamate\n(Potential Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrosome [label="Centrosome Maturation\n& Spindle Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromosome [label="Chromosome Segregation\n& Cytokinesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Aneuploidy [label="Aneuploidy & Mitotic Arrest", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AuroraA -> Centrosome; AuroraB -> Chromosome; Compound -> AuroraA [label="Inhibits", style=dashed, color="#EA4335"]; Compound -> AuroraB [label="Inhibits", style=dashed, color="#EA4335"]; Centrosome -> Aneuploidy [label="Dysregulation leads to"]; Chromosome -> Aneuploidy [label="Dysregulation leads to"]; Aneuploidy -> Apoptosis; } DOT

Potential as an Antibacterial Agent

Pyridazine and pyridazinone derivatives have also demonstrated significant antibacterial activity against a range of pathogenic bacteria.

Postulated Mechanism of Action

The precise antibacterial mechanism of pyridazine derivatives is not fully elucidated and may vary depending on the specific bacterial species and the chemical structure of the compound. Potential mechanisms could include the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

Data Presentation: In Vitro Activity of Analog Compounds

The following table summarizes the in vitro activity of representative pyridazine-based inhibitors against their respective targets. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Target | Assay | IC50 (nM) | Reference |

| Pyridine-based | VEGFR-2 | Kinase Assay | 1.33 | [1] |

| Pyridine-based | VEGFR-2 | Kinase Assay | 3.62 | [1] |

| Pyrazolo[3,4-d]pyrimidine-based | VEGFR-2 | Kinase Assay | 90 | [6] |

| Imidazo[4,5-b]pyridine-based | Aurora A | Kinase Assay | 67 | [7] |

| Imidazo[4,5-b]pyridine-based | Aurora B | Kinase Assay | 12710 | [7] |

| Pyrimidine-based | Aurora A | Kinase Assay | <200 | [8] |

Experimental Protocols

The following are representative protocols for evaluating the potential therapeutic activities of this compound based on the activities of its analogs.

In Vitro Kinase Inhibition Assay (VEGFR-2 or Aurora Kinase)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareReagents [label="Prepare Reagents:\n- Kinase Buffer\n- Purified Kinase\n- Substrate\n- ATP\n- Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; AddComponents [label="Add to 96-well plate:\n1. Test Compound (serial dilutions)\n2. Kinase\n3. Substrate/ATP mix", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 30°C for 60 min", fillcolor="#FBBC05", fontcolor="#202124"]; Detect [label="Add Detection Reagent\n(e.g., ADP-Glo™)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Read Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> PrepareReagents; PrepareReagents -> AddComponents; AddComponents -> Incubate; Incubate -> Detect; Detect -> Read; Read -> Analyze; Analyze -> End; } DOT

Methodology:

-

Reagent Preparation: Prepare a 1x kinase buffer, and solutions of the purified kinase (e.g., VEGFR-2 or Aurora A/B), a suitable substrate (e.g., myelin basic protein or a synthetic peptide), and ATP at their optimal concentrations.[9][10] The test compound, this compound, should be dissolved in DMSO to create a stock solution and then serially diluted.

-

Assay Plate Setup: In a 96-well plate, add the serially diluted test compound.

-

Kinase Reaction Initiation: Add the purified kinase to each well, followed by a mixture of the substrate and ATP to initiate the kinase reaction.[9][10] Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]

-

Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[9]

-

Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][12]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Methodology:

-

Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Serially dilute this compound in the broth medium in a 96-well microtiter plate.[13][14]

-

Inoculation: Add the bacterial inoculum to each well of the plate.[13][14]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][15]

Conclusion and Future Directions

While direct experimental evidence is currently lacking for this compound, the extensive body of research on its structural analogs strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The primary hypothetical targets are VEGFR-2 and Aurora kinases, both of which are critical for cancer progression. Future research should focus on the synthesis and in vitro biological evaluation of this compound to validate these hypotheses. Initial screening should include kinase inhibition assays against a panel of cancer-related kinases and broad-spectrum antibacterial assays. Positive results from these initial studies would warrant further investigation into its mechanism of action, preclinical efficacy, and safety profile.

References

- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

In Silico Modeling and Docking Studies of Pyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. The rational design and optimization of pyridazine-based therapeutic agents are increasingly reliant on computational techniques. In silico modeling and molecular docking studies, in particular, have emerged as indispensable tools for elucidating structure-activity relationships (SAR), predicting binding affinities, and understanding the molecular interactions between pyridazine derivatives and their biological targets. This guide provides an in-depth overview of the methodologies and applications of these computational approaches in the context of pyridazine drug discovery. While specific data for Tert-butyl pyridazin-3-ylcarbamate is not extensively available in the public domain, this guide will focus on the broader class of pyridazine derivatives, for which a wealth of in silico research has been conducted.

Methodologies and Experimental Protocols

The successful application of in silico modeling and docking studies hinges on a series of well-defined computational procedures. The following protocols are a synthesis of methodologies reported in the scientific literature for the study of pyridazine derivatives.

Ligand Preparation

-

2D Structure Sketching and Conversion: The 2D structures of the pyridazine derivatives are drawn using chemical drawing software such as ChemDraw or MarvinSketch. These structures are then converted to 3D formats (e.g., SDF, MOL2).

-

Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using molecular mechanics force fields like MMFF94 or OPLS. Software such as LigPrep (Schrödinger) or the tools within MOE (Molecular Operating Environment) are commonly used for this purpose.[1]

-

Charge Calculation: Partial atomic charges are assigned to the ligand atoms. The Gasteiger-Hückel method is a common choice for this step.[1]

-

Tautomeric and Ionization States: The generation of possible tautomers and ionization states of the ligands at a physiological pH (e.g., 7.4) is a critical step to ensure that the most relevant form of the molecule is used in the docking simulations.

Protein Preparation

-

Protein Structure Retrieval: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). For instance, PDB IDs such as 1ZD1, 1RT2, 1FKP, and 1FK9 have been used for HIV-1 Reverse Transcriptase, and 3WIX for Mcl-1.[2][3]

-

Protein Pre-processing: The retrieved protein structure is prepared for docking. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and formal charges.

-

Repairing any missing side chains or loops.

-

The Protein Preparation Wizard in Schrödinger's Maestro or similar tools in other software packages are used for this comprehensive preparation.

-

Molecular Docking

-

Binding Site Definition: The active site of the target protein is defined. This is often based on the location of the co-crystallized ligand in the PDB structure or through the use of cavity detection algorithms.[4] A grid is then generated around this defined binding site, which defines the space where the ligand will be docked.

-

Docking Algorithm: A variety of docking algorithms can be employed. The choice of algorithm can influence the accuracy and computational cost of the simulation. Common algorithms include:

-

Pose Generation and Scoring: The docking algorithm samples a large number of possible conformations and orientations (poses) of the ligand within the binding site. Each pose is then scored based on a scoring function that estimates the binding affinity. The poses with the best scores are retained for further analysis.

Post-Docking Analysis

-

Binding Pose Analysis: The top-ranked docking poses are visually inspected to analyze the interactions between the ligand and the protein. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[2]

-

Binding Free Energy Calculation: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy (ΔGbind) of the protein-ligand complex, providing a more accurate estimation of binding affinity.[3]

-

Quantitative Structure-Activity Relationship (QSAR): For a series of compounds with known biological activities, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be performed to build predictive models that correlate the 3D properties of the molecules with their biological activity.[1]

Data Presentation

The following tables summarize quantitative data for various pyridazine derivatives from in silico and in vitro studies, highlighting their potential as therapeutic agents.

| Compound | Target | Docking Score (kcal/mol) | Binding Energy (ΔGbind, kcal/mol) | Inhibition Constant (Ki, µM) | Reference |

| 8f | Mcl-1 | - | -55.51 | 0.31 | [3] |

| 8j | Mcl-1 | - | - | 0.32 | [3] |

| 8k | Mcl-1 | - | -57.09 | 0.35 | [3] |

| 8l | Mcl-1 | -8.81 | -58.96 | 0.34 | [3] |

| Sunitinib (Reference) | Mcl-1 | -8.74 | -51.71 | 0.36 | [3] |

Table 1: Molecular docking and binding free energy data for 1,2,4-triazolo[4,3-b]pyridazine derivatives targeting Mcl-1.

| Compound | Target | IC50 (µM) | Reference |

| IXn | EGFR | 0.65 | [6] |

| IXg | EGFR | 0.75 | [6] |

| IXb | EGFR | 0.82 | [6] |

| IXl | EGFR | 0.84 | [6] |

| Erlotinib (Reference) | EGFR | 0.95 | [6] |

| Pyrazolo-pyridazine 4 | EGFR | 0.391 | [7] |

| Pyrazolo-pyridazine 4 | CDK-2/cyclin A2 | 0.55 | [7] |

Table 2: In vitro inhibitory activity of various pyridazine derivatives.

Signaling Pathways and Mechanisms of Action

In silico studies are instrumental in understanding how pyridazine derivatives modulate specific signaling pathways. Below are diagrams of pathways targeted by this class of compounds.

Caption: TYK2 Signaling Pathway and Inhibition by Pyridazine Derivatives.

Caption: Inhibition of HIV-1 Reverse Transcriptase by Pyridazine Derivatives.

Conclusion

In silico modeling and molecular docking are powerful, cost-effective strategies that have significantly accelerated the discovery and development of novel pyridazine-based drug candidates. By providing detailed insights into ligand-protein interactions and enabling the prediction of binding affinities, these computational methods allow for the rational design of molecules with improved potency and selectivity. The methodologies outlined in this guide, coupled with the illustrative data and pathway diagrams, provide a foundational understanding for researchers and scientists working in the field of drug discovery to effectively leverage these computational tools in their quest for novel therapeutics. As computational power and algorithmic accuracy continue to improve, the role of in silico techniques in shaping the future of medicine, particularly in the development of pyridazine-based drugs, will undoubtedly continue to expand.

References

- 1. Molecular docking and 3D-QSAR studies on triazolinone and pyridazinone, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacology.imedpub.com [pharmacology.imedpub.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Tert-butyl pyridazin-3-ylcarbamate step-by-step protocol

Application Note: Synthesis of Tert-butyl pyridazin-3-ylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3][4] this compound is a key building block in medicinal chemistry, with the pyridazine moiety being a common scaffold in various biologically active compounds. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the reaction of 3-aminopyridazine with di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme

The synthesis involves the N-tert-butoxycarbonylation of 3-aminopyridazine. The lone pair of electrons on the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the desired carbamate. A base is often employed to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine.[1][]

Reaction: 3-Aminopyridazine + Di-tert-butyl dicarbonate → this compound

Data Presentation: Reagents and Materials

The following table summarizes the reagents required for the synthesis.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Aminopyridazine | C₄H₅N₃ | 95.10 | 1.00 g | 10.5 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.52 g | 11.5 | Protecting Agent |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.6 mL | 11.5 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 30 mL | - | Quenching/Wash |

| Brine | NaCl | 58.44 | 30 mL | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 3-aminopyridazine (1.00 g, 10.5 mmol).

-

Add 50 mL of dichloromethane (DCM) to the flask and stir the mixture at room temperature until the solid is completely dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Reagents:

-

To the cooled solution, add triethylamine (1.6 mL, 11.5 mmol) via syringe.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.52 g, 11.5 mmol) in a small amount of DCM to the reaction mixture dropwise over 10-15 minutes. It is common to add the Boc anhydride directly as a solid or liquid if it is melted.[6]

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours (overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-aminopyridazine) is consumed.

-

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.[7]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound as a solid.[7]

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

-

Di-tert-butyl dicarbonate can cause irritation. Avoid contact with skin and eyes.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 7. 5z.com [5z.com]

Applications of Tert-butyl pyridazin-3-ylcarbamate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl pyridazin-3-ylcarbamate is a key building block in medicinal chemistry, primarily utilized as a protected form of 3-aminopyridazine. The pyridazine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical and pharmacological properties to bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position allows for regioselective functionalization of the pyridazine ring, enabling the synthesis of a diverse range of complex molecules with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.

Core Applications: A Scaffold for Kinase Inhibitors

The pyridazine nucleus is a common feature in a multitude of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 3-amino group, once deprotected from the carbamate, serves as a key anchor for these interactions. Furthermore, the pyridazine ring acts as a versatile scaffold for appending various substituents that can occupy other pockets within the kinase active site, thereby enhancing potency and selectivity.

Derivatives of this compound have shown significant promise in the development of inhibitors for several important kinase targets, including but not limited to:

-

Glycogen Synthase Kinase 3β (GSK-3β)

-

Tyrosine Kinase 2 (TYK2)

-

Janus Kinases (JAKs)

-

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT)

Data Presentation: Biological Activity of Pyridazine Derivatives

The following table summarizes the biological activity of representative pyridazine derivatives, highlighting the potency of this chemical class.

| Compound ID | Target | Assay | IC50 / EC50 (µM) | Reference |

| 8g | HIV-1 IIIB | MT-4 cell-based assay | 0.034 | [1] |

| 24 | TYK2 (STAT3 phosphorylation) | Cellular Assay | Not specified, but effective | [2] |

| 5a | Anticonvulsant | MES method | 100% inhibition of HLTE | [3][4] |

| 5b | Anticonvulsant | MES method | 100% inhibition of HLTE | [3][4] |

Experimental Protocols